7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a broad spectrum of pharmacological activity . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Pyrimidine derivatives are known to exhibit their effects through inhibitory responses against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
These pathways could be related to inflammation, oxidative stress, and other cellular processes .
Pharmacokinetics
The synthesis of this compound has been described , which could potentially influence its pharmacokinetic properties
Result of Action
Given the known anti-inflammatory effects of pyrimidine derivatives , it can be inferred that this compound may have potential anti-inflammatory effects
Biological Activity
7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N3O4S with a molecular weight of 359.4 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, which is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups enhances its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 μM for certain derivatives .
- Broad Spectrum: It also exhibited antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans .
Anti-inflammatory Activity
The mechanism of action for this compound primarily involves the modulation of inflammatory mediators. It has been shown to interfere with signaling pathways that regulate immune responses, potentially through the inhibition of specific enzymes related to inflammation.
Mechanism Insights:
- The compound modulates cytokines and chemokines, which are crucial in the inflammatory response. This modulation occurs via interference with pathways that regulate immune responses, contributing to its anti-inflammatory effects .
Case Studies
- In Vivo Studies: In animal models, compounds similar to this compound have shown promising results in reducing inflammation markers and enhancing recovery from infections.
- Molecular Docking Studies: Molecular docking simulations revealed strong binding interactions between the compound and target enzymes such as DNA gyrase, suggesting a mechanism for its antibacterial activity through competitive inhibition .
Comparative Analysis
The following table summarizes the biological activities of selected thiazolo[3,2-a]pyrimidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Hydroxy group on aromatic ring | Antimicrobial and anti-inflammatory |
Related Thiazolopyridines | Various substitutions | Antibacterial and antifungal activities |
Properties
IUPAC Name |
7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-3-5-12(24-2)6-4-11/h3-6,9,22H,7-8H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGYIKQLARZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.